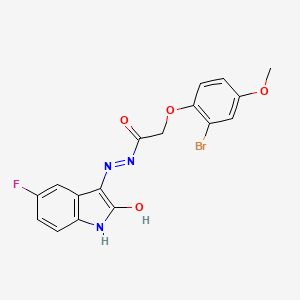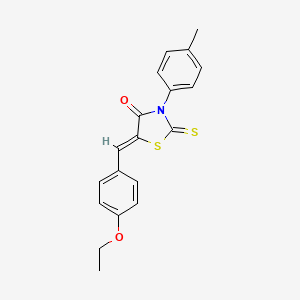
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonyl anilines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl chloride: Reacting 3,4-dimethoxybenzenesulfonyl chloride with aniline derivatives under basic conditions.
Coupling reaction: The sulfonyl chloride intermediate is then coupled with 3,5-dimethylaniline in the presence of a base such as triethylamine.
Acetylation: The final step involves acetylation of the coupled product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Binding: Studied for binding affinity to various biological receptors.
Medicine
Therapeutic Agents: Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments.
Pharmaceutical Intermediates: Key intermediates in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3,4-dimethylphenyl)acetamide involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.
Receptor Modulation: Binding to receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonylureas: Known for their hypoglycemic activity.
Sulfonamides: Widely used as antibiotics.
Sulfonyl Chlorides: Key intermediates in organic synthesis.
Uniqueness
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3,4-dimethylphenyl)acetamide stands out due to its specific substitution pattern on the aromatic rings, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-17-11-18(2)13-22(12-17)28(16-26(29)27-21-8-7-19(3)20(4)14-21)34(30,31)23-9-10-24(32-5)25(15-23)33-6/h7-15H,16H2,1-6H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFICVJZNHHCAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-diisopropyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3716300.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B3716304.png)
![N-[4-(benzyloxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3716308.png)
![N-[4-({2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B3716313.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3716318.png)
![N-(4-bromophenyl)-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B3716327.png)
![5-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3716336.png)


![(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B3716364.png)
![(5Z)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3716369.png)
![ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate](/img/structure/B3716377.png)
![1-(2,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3716384.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3716392.png)
